4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid
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Overview
Description
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a fluorinated organic compound that features a benzoic acid moiety attached to a tetrafluorocyclobutyl group. The presence of fluorine atoms in the cyclobutyl ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid typically involves the following steps:
Formation of the Tetrafluorocyclobutyl Intermediate: The cyclobutyl ring is fluorinated using reagents such as tetrafluoromethane or other fluorinating agents under controlled conditions.
Coupling with Benzoic Acid: The tetrafluorocyclobutyl intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent like thionyl chloride or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes and optimized coupling reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted benzoic acids, carboxylates, alcohols, and complex organic molecules with extended aromatic systems.
Scientific Research Applications
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoic acid: Another fluorinated benzoic acid with similar chemical properties.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a tetrafluorocyclobutyl group.
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-1-3-7(4-2-6)9(16)17/h1-4,8H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSWNRQWITRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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